molecular formula C17H18N4O2 B15037103 6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15037103
M. Wt: 310.35 g/mol
InChI Key: GMTHOXWTXWHIRE-UHFFFAOYSA-N
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Description

6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound featuring the dihydropyrano[2,3-c]pyrazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure found in numerous biologically active compounds . Pyranopyrazole derivatives have been extensively investigated for a range of pharmacological activities. Recent scientific literature highlights that structurally similar pyranopyrazole compounds have been designed and evaluated as potential dual-acting agents, showing promising in vitro activity against targets like the SARS-CoV-2 main protease (M pro ) and demonstrating in vivo anti-inflammatory effects by reducing levels of key cytokines such as TNF-α and IL-6 . The molecular framework allows for versatile synthetic applications and is a key intermediate in multicomponent reactions for building complex heterocyclic systems . Researchers utilize this and related compounds as a core building block in the synthesis of diverse libraries for high-throughput screening and in the development of potential therapeutic agents. The compound is provided for early discovery research. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

6-amino-4-(2-ethoxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H18N4O2/c1-3-12-15-14(10-7-5-6-8-13(10)22-4-2)11(9-18)16(19)23-17(15)21-20-12/h5-8,14H,3-4,19H2,1-2H3,(H,20,21)

InChI Key

GMTHOXWTXWHIRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile in the presence of a catalyst. The reaction is typically carried out in an ionic liquid medium at temperatures ranging from 70°C to 75°C for about 110 to 120 minutes . This method offers high yields, straightforward protocols, and environmentally friendly conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as sulfonated amorphous carbon and eosin Y can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and the ethoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential anticancer, anti-inflammatory, and antimicrobial activities. It has been studied for its cytotoxic effects against cancer cell lines and its ability to inhibit specific enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Pharmacological Studies: The compound is used in the development of new therapeutic agents targeting various biological pathways.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of human epidermal growth factor receptor protein, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

Position 4 Substituents

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Compounds like 11t and 11i show potent PDE2 inhibition (IC₅₀ = 8–12 nM), attributed to enhanced interactions with hydrophobic enzyme pockets via trifluoromethyl/chloro groups .
  • Electron-Donating Groups (e.g., OCH₃, OC₂H₅): Methoxy or ethoxy substituents (as in the target compound) may improve solubility but reduce PDE2 affinity compared to halogenated analogs.
  • Hydroxyphenyl (AMDPC ): Demonstrates anticancer activity by non-apoptotic mechanisms, possibly due to hydrogen bonding with cellular targets.

Position 3 Alkyl Chains

  • Methyl vs. Ethyl/Propyl: Methyl groups (e.g., 11t, 11i) are common in PDE2 inhibitors, while bulkier chains (ethyl/propyl) may enhance anticancer activity by increasing lipophilicity (e.g., 10m ). The target compound’s ethyl group could balance steric effects and membrane permeability.

Biological Activity

6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a notable compound belonging to the pyrano[2,3-c]pyrazole class. This compound exhibits significant biological activity, particularly in the fields of oncology and inflammation. The presence of multiple functional groups, including an amino group, ethoxyphenyl group, and carbonitrile group, plays a crucial role in its biological interactions.

  • Molecular Formula : C17H18N4O2
  • Molecular Weight : Approximately 324.4 g/mol
  • CAS Number : 364749-02-0

These properties allow for diverse chemical transformations and interactions with biological targets, making it a candidate for further pharmacological studies.

Antitumor Activity

Research indicates that compounds within the pyrano[2,3-c]pyrazole family, including this compound, exhibit promising antitumor properties. Specifically, studies have demonstrated its ability to inhibit key kinases involved in tumor growth:

  • Target Kinases : BRAF(V600E), EGFR, telomerase
  • Mechanism of Action : Inhibition of pathways critical for tumor survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has shown anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating diseases characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
6-Amino-4-(4-chlorophenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrileChlorophenyl substitutionAnticancer properties
6-Amino-4-(phenyl)-3-methyl-pyrano[2,3-c]pyrazolePhenyl substitutionEnzyme inhibition
6-Amino-4-(cyclohexenyl)-3-methyl-pyrano[2,3-c]pyrazoleCyclohexenyl substitutionPotential anti-inflammatory effects

This table illustrates how variations in the structure can lead to differences in biological activity.

Study on Anticancer Efficacy

A study investigated the efficacy of various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin . The combination index method was employed to analyze these interactions.

Evaluation of Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives in preclinical models. The findings suggested that these compounds could effectively reduce markers of inflammation in vitro and in vivo .

Q & A

Q. Table 1: Synthesis Optimization Comparison

CatalystSolventYield (%)Time (min)Reference
TBABWater85–9525–30
CTAClWater>9030–40
Ionic liquidEthanol92–9820–25

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Signals for pyrazole NH (δ 12.09–12.23 ppm), ethoxyphenyl protons (δ 6.98–7.57 ppm), and cyano carbons (δ 94–161 ppm) are diagnostic .
  • HRMS: Confirm molecular ion peaks (e.g., m/z 342.0540 for perfluorophenyl derivatives) .
  • IR: Absorptions at ~2200 cm⁻¹ (C≡N) and ~3350 cm⁻¹ (NH₂) .

Advanced: How to design experiments to evaluate calcium channel blockade activity?

Methodological Answer:

  • In Vitro Models: Use isolated rat aortic rings pre-contracted with KCl (80 mM). Compare vasorelaxation effects to nifedipine (reference calcium channel blocker) .
  • Dose-Response Curves: Test concentrations from 1 nM–100 µM. Calculate EC₅₀ values using GraphPad Prism for nonlinear regression analysis .
  • Mechanistic Confirmation: Pre-incubate tissues with L-NAME (nitric oxide synthase inhibitor) to assess NO-independent pathways .

Advanced: How to resolve contradictions in biological activity across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Vary substituents on the 4-aryl group. For example:
    • Electron-withdrawing groups (e.g., -NO₂) enhance antihypertensive activity (EC₅₀ = 0.8 µM) compared to electron-donating groups (-OCH₃, EC₅₀ = 2.5 µM) .
    • Fluorinated derivatives (e.g., 4-(2,6-difluorophenyl)) show improved bioavailability due to increased lipophilicity (LogP = 3.2) .
  • Computational Modeling: Use software (e.g., AutoDock) to predict binding affinity to L-type calcium channels .

Basic: What green chemistry approaches are applicable to its synthesis?

Methodological Answer:

  • Water as Solvent: Reduces organic waste and enables one-pot reactions (78–98% yields) .
  • Catalyst Recycling: Ionic liquids like [Et₃NH][HSO₄] can be reused for 5 cycles without significant yield loss .
  • Energy Efficiency: Open-atmosphere stirring at 55–60°C minimizes energy use while maintaining reactivity .

Advanced: How to analyze reaction mechanisms in multi-component syntheses?

Methodological Answer:

  • Intermediate Isolation: Monitor via TLC to identify Knoevenagel adducts (aldehyde + malononitrile) and subsequent cyclization with hydrazine .
  • Kinetic Studies: Use pseudo-first-order kinetics to determine rate-limiting steps (e.g., imine formation vs. pyran ring closure) .
  • Isotopic Labeling: Introduce ¹⁵N-labeled hydrazine to track nitrogen incorporation into the pyrazole ring .

Advanced: What computational tools predict pharmacological properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to assess bioavailability (%ABS = 65–80), blood-brain barrier permeability (BBB+), and CYP450 interactions .
  • Molecular Dynamics (MD): Simulate binding stability to calcium channel α1 subunits (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Models: Correlate Hammett σ values of substituents with EC₅₀ data to design potent derivatives .

Basic: How to address purification challenges in synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol or ethanol/water mixtures to isolate high-purity crystals (>98% by HPLC) .
  • Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar derivatives .
  • Centrifugation: Rapidly separate precipitates in aqueous reactions to minimize side-product formation .

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